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molecular formula C9H8Cl2O3 B8316505 2,6-Dichloro-4-(2-hydroxyethoxy)benzaldehyde

2,6-Dichloro-4-(2-hydroxyethoxy)benzaldehyde

Cat. No. B8316505
M. Wt: 235.06 g/mol
InChI Key: FTUYQZQDHXQMTN-UHFFFAOYSA-N
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Patent
US06946471B2

Procedure details

To a solution of 3.00 g (15.7 mmol) A1 and 1.4 ml (19.7 mmol) 2-bromoethanol in 50 ml dry dimethyl formamide 3.06 g (22.1 mmol) potassium carbonate were added the mixture was heated to 80° C. for 2 hours. Every 30 minutes, 0.2 ml 2-bromoethanol were added until no A1 was longer observed by TLC (hexanes/ethyl acetate 1:1). The solvent was removed in vacuo and the residue was partitionated between ethyl acetate and water. The organic layer was dried over sodium sulfate and evaporated to dryness. The residue was treated with ether and filtered off to yield 3.03 g (82%) A12, m.p. 83-85° C.
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].Br[CH2:13][CH2:14][OH:15].CN(C)C=O>>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:13][CH2:14][OH:15])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)O)Cl
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)O)Cl
Step Three
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with ether
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
to yield 3.03 g (82%) A12, m.p. 83-85° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=O)C(=CC(=C1)OCCO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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